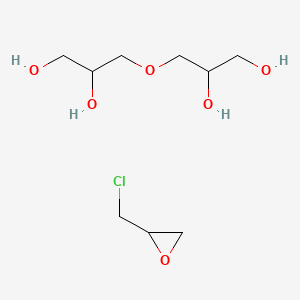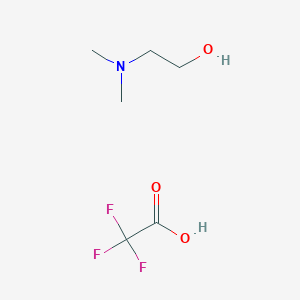
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is an organic compound with the molecular formula C13H9ClO3. It is a derivative of benzoic acid and hydroquinone, characterized by the presence of a chloro group at the para position of the benzoic acid moiety and a hydroxy group at the para position of the phenyl ester moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester typically involves the esterification of 4-chlorobenzoic acid with hydroquinone. One common method is the reaction of 4-chlorobenzoic acid with hydroquinone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the chloro and hydroxy groups allows for specific binding interactions with target proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-chloro-, 4-methoxyphenyl ester
- Benzoic acid, 4-bromo-, 4-hydroxyphenyl ester
- Benzoic acid, 4-chloro-, 4-aminophenyl ester
Uniqueness
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is unique due to the combination of the chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structural features make it valuable for targeted applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H9ClO3 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,15H |
InChI Key |
QODPSUCGKVLBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



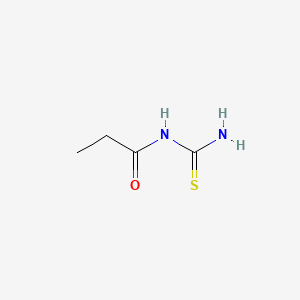
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)

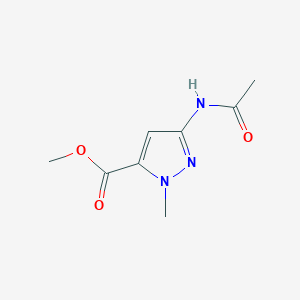
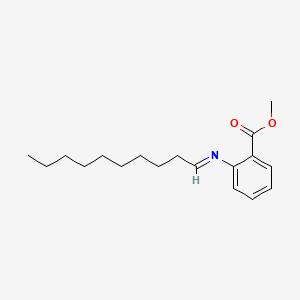
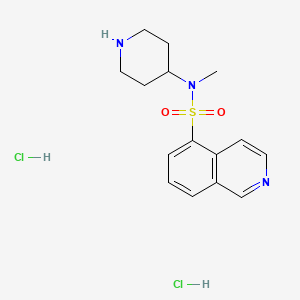
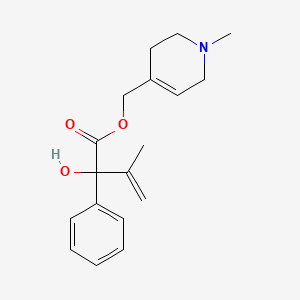

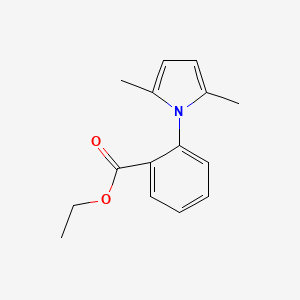
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
